![molecular formula C8H16N6S B3055727 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea CAS No. 66533-44-6](/img/structure/B3055727.png)
1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea
Overview
Description
The compound “1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea” is a derivative of 3-Amino-1,2,4-triazole . 3-Amino-1,2,4-triazole is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It is a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea”, involves the use of starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring . The reaction with aliphatic amines (primary and secondary) was successful, but the approach failed when less nucleophilic aromatic amines were used .Physical And Chemical Properties Analysis
3-Amino-1,2,4-triazole, a related compound, is a colorless/white crystal or powder with an odorless smell . It has a density of 1.138 g/mol, a melting point of 157 to 159 °C, and is soluble in water, acetonitrile, chloroform, ethanol, methanol, and methylene chloride .Safety and Hazards
Future Directions
The future directions for the research and development of these compounds could involve further investigation into their potential applications, particularly in the field of medicinal chemistry. For instance, some 1,2,4-triazole derivatives have shown promising anticancer activity . Further studies could also explore the potential of these compounds in other therapeutic areas.
properties
IUPAC Name |
1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6S/c1-10-8(15)11-5-3-2-4-6-12-7(9)14-13-6/h2-5H2,1H3,(H2,10,11,15)(H3,9,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTENHZQEARPEQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCCC1=NC(=NN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367240 | |
Record name | 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea | |
CAS RN |
66533-44-6 | |
Record name | 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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